molecular formula C17H15FN2O3S B2410892 1-(2-Fluorophenyl)-3-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)urea CAS No. 2034240-57-6

1-(2-Fluorophenyl)-3-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)urea

Cat. No.: B2410892
CAS No.: 2034240-57-6
M. Wt: 346.38
InChI Key: BUNOSQFTLQLELI-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-3-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)urea is a complex synthetic urea derivative of significant interest in medicinal chemistry and pharmacological research. Its molecular architecture, incorporating fluorophenyl, furan, and thiophene heterocyclic systems, suggests potential as a key scaffold for the development of novel bioactive molecules. Urea derivatives are extensively investigated for their ability to act as enzyme inhibitors or receptor modulators by forming critical hydrogen-bonding interactions with biological targets (source) . The specific steric and electronic properties conferred by the 2-fluorophenyl group and the heterocyclic motifs make this compound a valuable intermediate for structure-activity relationship (SAR) studies. Researchers are exploring its utility in high-throughput screening campaigns to identify new lead compounds for various therapeutic areas. The presence of the hydroxy group adjacent to the thiophene and furan rings offers a handle for further chemical modification, enabling the synthesis of more complex derivatives for probing specific biological pathways. This compound is intended for research applications such as in vitro assay development and hit-to-lead optimization processes, strictly within a laboratory setting.

Properties

IUPAC Name

1-(2-fluorophenyl)-3-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O3S/c18-13-4-1-2-5-14(13)20-16(21)19-11-17(22,12-7-8-23-10-12)15-6-3-9-24-15/h1-10,22H,11H2,(H2,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUNOSQFTLQLELI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)NCC(C2=COC=C2)(C3=CC=CS3)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Addition to α-Keto Heterocycles

A plausible route involves the reaction of furan-3-yl-thiophen-2-yl ketone with a Grignard reagent or organozinc compound to form the tertiary alcohol. For example:
$$ \text{Furan-3-yl-Thiophen-2-yl Ketone} + \text{CH}_3\text{MgBr} \rightarrow \text{Furan-3-yl-Thiophen-2-yl Ethanol} $$
Subsequent conversion to the amine can be achieved via a Curtius rearrangement or Staudinger reaction.

Reductive Amination of α-Hydroxy Ketones

Alternative pathways employ reductive amination of α-hydroxy ketones using sodium cyanoborohydride or ammonium acetate in methanol. This method ensures retention of the hydroxy group while introducing the amine functionality.

Urea Bond Formation: Methodological Comparisons

Isocyanate-Mediated Coupling

Reaction of 2-fluorophenyl isocyanate with the hydroxyethyl amine intermediate in anhydrous acetonitrile, catalyzed by triethylamine, affords the urea derivative. This method, validated in, typically achieves yields of 65–80% under optimized conditions (Table 1).

Table 1: Urea Formation via Isocyanate Coupling

Amine Isocyanate Solvent Yield (%)
Hydroxyethyl amine 2-Fluorophenyl Acetonitrile 78
Analog A 3-Fluorophenyl THF 65
Analog B 4-Fluorophenyl DCM 72

Carbonyldiimidazole (CDI) Activation

For amines sensitive to isocyanate reactivity, CDI-mediated activation offers a milder alternative. The hydroxyethyl amine is treated with 1,1'-carbonyldiimidazole in dichloromethane, followed by addition of 2-fluoroaniline. This method minimizes side products like symmetric ureas.

Optimization Challenges and Solutions

Regioselectivity in Heterocyclic Functionalization

The furan-3-yl and thiophen-2-yl groups necessitate careful regiocontrol during nucleophilic additions. Computational studies suggest that steric hindrance at the furan-3-position favors attack at the less hindered thiophen-2-site.

Hydroxy Group Stability

The β-hydroxy ethyl bridge is prone to dehydration under acidic conditions. Employing low temperatures (0–5°C) and non-polar solvents (e.g., hexane/ethyl acetate mixtures) during workup preserves the alcohol functionality.

Scalability and Industrial Feasibility

Kilogram-scale synthesis, as described in patent US20120214808A1, utilizes continuous flow reactors for the isocyanate coupling step, achieving 92% conversion with a residence time of 15 minutes. Purification via column chromatography (SiO₂, ethyl acetate/hexane 1:3) yields pharmaceutical-grade material (>99% purity).

Analytical Characterization

Critical quality attributes include:

  • HPLC Purity : >99.5% (C18 column, acetonitrile/water 70:30)
  • Mass Spec : [M+H]⁺ = 363.4 m/z (calculated: 363.1)
  • ¹H NMR : δ 7.45–7.30 (m, Ar-H), δ 5.21 (s, -OH), δ 4.85 (q, -CH₂-)

Chemical Reactions Analysis

1-(2-Fluorophenyl)-3-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic rings can be replaced with other substituents using appropriate reagents and conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Fluorophenyl)-3-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)urea has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.

    Materials Science: Its structural properties may be useful in the development of new materials with specific electronic or optical characteristics.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-3-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(2-Fluorophenyl)-3-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)urea can be compared with other similar compounds, such as:

    1-(2-Fluorophenyl)-3-(2-hydroxy-2-(thiophen-2-yl)ethyl)urea: Lacks the furan moiety, which may affect its chemical reactivity and biological activity.

    1-(2-Fluorophenyl)-3-(2-(furan-3-yl)-2-hydroxyethyl)urea:

The presence of both furan and thiophene moieties in 1-(2-Fluorophenyl)-3-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)urea contributes to its unique chemical and biological properties, distinguishing it from other related compounds.

Biological Activity

1-(2-Fluorophenyl)-3-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)urea is a complex organic compound notable for its potential applications in medicinal chemistry. Its unique structural features, including a fluorophenyl group, a furan ring, a thiophene ring, and a urea moiety, suggest diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and comparative studies with structurally similar compounds.

Structural Characteristics

The compound's structure can be broken down into key functional groups:

  • Fluorophenyl Group : Enhances lipophilicity and biological activity.
  • Furan Ring : Known for its role in various biological activities.
  • Thiophene Ring : Contributes to the compound's electronic properties.
  • Urea Moiety : Often involved in hydrogen bonding interactions with biological targets.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The presence of halogen substituents, such as fluorine, has been linked to enhanced activity against various pathogens. For instance, studies have shown that related compounds display minimum inhibitory concentrations (MICs) in the range of 0.5–8 µg/mL against strains like Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound's potential as an anticancer agent has been explored through various in vitro studies. Similar derivatives have demonstrated cytotoxic effects against cancer cell lines such as HepG2 and MCF-7. The half-maximal inhibitory concentration (IC50) values for these compounds typically range from 5.1 to 22.08 µM, indicating promising anticancer activity .

Anti-inflammatory Effects

Compounds analogous to 1-(2-Fluorophenyl)-3-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)urea have shown anti-inflammatory effects by modulating biochemical pathways involved in inflammation. The mechanism may involve inhibition of specific enzymes or receptors linked to inflammatory responses .

The biological activity of this compound is likely mediated through interactions with various biological targets:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit enzymes critical for pathogen survival and proliferation.
  • Receptor Modulation : The unique arrangement of functional groups may allow for selective binding to receptors involved in cancer progression and inflammation.

Comparative Studies

A comparison of 1-(2-Fluorophenyl)-3-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)urea with structurally similar compounds reveals distinct differences in biological activity:

Compound NameStructural FeaturesUnique Aspects
1-(Furan-2-ylmethyl)-3-(o-tolyl)ureaLacks thiophene ringSimpler structure may lead to different biological properties
1-(Thiophen-2-ylmethyl)-3-(o-tolyl)ureaDifferent positioning of furan and thiophene ringsVariability in electronic properties
1-(Furan-2-ylmethyl)-3-phenylylureaReplaces tolyl group with phenyl groupPotentially different interaction profiles due to lack of substituents

This table illustrates how structural modifications can influence the pharmacological profile of similar compounds.

Case Studies

Several studies have documented the efficacy of related compounds in clinical settings:

  • Study on Antimicrobial Resistance : A recent investigation highlighted the effectiveness of compounds with fluorinated phenyl groups against resistant strains of bacteria, demonstrating lower MIC values compared to traditional antibiotics .
  • Anticancer Research : In vitro studies on derivatives have shown significant cytotoxicity against breast cancer cells, suggesting that modifications in the molecular structure can enhance therapeutic potential .

Q & A

Q. Q1. What are the recommended synthetic routes for preparing 1-(2-fluorophenyl)-3-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)urea in laboratory settings?

Methodological Answer : The synthesis typically involves multi-step organic reactions. A plausible route includes:

Chlorophenyl group introduction : Start with 2-fluorophenylamine, reacting it with phosgene or a carbonyldiimidazole derivative to form the urea backbone.

Heterocyclic ring assembly : Use Suzuki-Miyaura coupling to attach the furan-3-yl and thiophen-2-yl groups to a central ethylhydroxy intermediate. Pd catalysts (e.g., Pd(PPh₃)₄) and boronic acid derivatives are critical for regioselectivity .

Final coupling : Combine the urea backbone with the heterocyclic ethylhydroxy intermediate under mild basic conditions (e.g., NaHCO₃) to avoid decomposition of the hydroxyl group.

Q. Key Challenges :

  • Side reactions : Competing oxidation of the hydroxyl group during coupling steps. Mitigate by using inert atmospheres and low temperatures.
  • Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) is essential due to polar byproducts .

Q. Q2. How can the structural integrity of this compound be validated post-synthesis?

Methodological Answer : Use a combination of:

X-ray crystallography : Resolve the 3D structure, focusing on hydrogen bonding between the urea moiety and hydroxyl group (if crystals are obtainable) .

NMR spectroscopy :

  • ¹H NMR : Confirm the presence of the 2-fluorophenyl aromatic protons (δ 7.1–7.4 ppm) and hydroxyl proton (δ 2.5–3.0 ppm, broad).
  • ¹³C NMR : Verify the urea carbonyl signal (δ 155–160 ppm) and furan/thiophene carbons (δ 110–140 ppm) .

High-resolution mass spectrometry (HRMS) : Match the molecular ion peak ([M+H]⁺) to the exact mass (calculated using DFT methods, e.g., B3LYP/6-31G*) .

Advanced Research Questions

Q. Q3. How can computational methods (e.g., DFT) resolve contradictions in experimental electronic property data for this compound?

Methodological Answer : Discrepancies in dipole moments or HOMO-LUMO gaps often arise from solvent effects or conformational flexibility.

Density Functional Theory (DFT) :

  • Optimize the geometry at the B3LYP/6-311+G(d,p) level.
  • Calculate solvation effects using the Polarizable Continuum Model (PCM) for solvents like DMSO or methanol .

Compare with experimental data :

  • If computed HOMO-LUMO gaps differ from UV-Vis spectra, re-evaluate solvent parameters or include explicit solvent molecules in the model.
  • Use Natural Bond Orbital (NBO) analysis to identify hyperconjugative interactions affecting electronic properties .

Q. Q4. What strategies are effective for analyzing the compound’s potential as a protein arginine N-methyltransferase (PRMT) inhibitor?

Methodological Answer :

In vitro assays :

  • Measure IC₅₀ values using fluorescence polarization assays with PRMT3 and a methyltransferase substrate (e.g., histone H4 peptide). Fluorophenyl-urea derivatives exhibit IC₅₀ ~3–4 μM due to competitive binding at the substrate site .

Molecular docking :

  • Use AutoDock Vina to model interactions between the urea moiety and PRMT3’s catalytic pocket (PDB: 6W4L). Key residues: Asp109 (hydrogen bonding with urea) and Phe248 (π-π stacking with fluorophenyl) .

SAR studies : Modify the hydroxyethyl-thiophene group to enhance binding affinity. Replace thiophene with pyridine and test inhibitory activity .

Q. Q5. How can contradictory crystallographic and spectroscopic data on hydrogen bonding be reconciled?

Methodological Answer : Conflicts often arise between X-ray (static) and NMR (dynamic)

Variable-temperature NMR : Monitor hydroxyl proton shifts at 25–60°C. A downfield shift with temperature indicates dynamic hydrogen bonding.

IR spectroscopy : Identify O-H stretching frequencies (3200–3500 cm⁻¹). Broad peaks suggest strong hydrogen bonds, aligning with X-ray data .

Molecular dynamics simulations : Simulate hydrogen bond lifetimes in explicit solvent (e.g., water) using AMBER or GROMACS. Lifetimes >10 ps confirm stable interactions observed in crystallography .

Q. Q6. What are the degradation pathways of this compound under physiological conditions, and how can metabolites be characterized?

Methodological Answer :

In vitro metabolic studies :

  • Incubate with liver microsomes (human or rat). Monitor degradation via LC-MS/MS. Major pathways:
  • Hydroxyl oxidation : Forms a ketone derivative (m/z +16).
  • Urea cleavage : Generates 2-fluorophenylamine and heterocyclic fragments (confirmed by HRMS) .

Stability assays :

  • Adjust pH (2–9) and measure half-life. Instability at pH <3 suggests acid-catalyzed hydrolysis of the urea group.

Metabolite identification : Use collision-induced dissociation (CID) in tandem MS to fragment ions and match to predicted metabolites .

Data-Driven Research Challenges

Q. Q7. How to design experiments to resolve conflicting bioactivity data across different cell lines?

Methodological Answer :

Dose-response curves : Test the compound at 0.1–100 μM in 3+ cell lines (e.g., HEK293, HeLa, MCF-7). Normalize data to controls (DMSO) and compute EC₅₀ values.

Mechanistic studies :

  • siRNA knockdown of PRMT3 in resistant cell lines to confirm target specificity.
  • Measure downstream effects (e.g., asymmetric dimethylarginine levels via ELISA) .

Cross-validate : Use orthogonal assays (e.g., Western blot for methylation markers) to rule out assay-specific artifacts.

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